

# Vapreotide: A Comprehensive Technical Guide to its Molecular Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sanvar

Cat. No.: B611636

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Vapreotide is a synthetic octapeptide analog of the natural hormone somatostatin, designed with enhanced metabolic stability for therapeutic applications. It is a crucial molecule in oncological and endocrinological research, primarily utilized for its anti-secretory and anti-proliferative effects. This technical guide provides an in-depth analysis of vapreotide's molecular structure, physicochemical properties, and its multifaceted mechanism of action, with a focus on its interaction with somatostatin and neurokinin receptors.

## Molecular Structure and Physicochemical Properties

Vapreotide is a cyclic octapeptide with the amino acid sequence H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH<sub>2</sub>, featuring a disulfide bridge between the two cysteine residues. This cyclic structure contributes to its increased stability compared to endogenous somatostatin.

## Physicochemical Data

| Property                         | Value                                                                                                                                                                                                                                                                                        | Source |
|----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Chemical Formula                 | C57H70N12O9S2                                                                                                                                                                                                                                                                                |        |
| Molecular Weight                 | 1131.4 g/mol                                                                                                                                                                                                                                                                                 |        |
| IUPAC Name                       | (4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |        |
| CAS Number                       | 103222-11-3                                                                                                                                                                                                                                                                                  |        |
| Predicted Water Solubility       | 0.00401 mg/mL                                                                                                                                                                                                                                                                                |        |
| Predicted logP                   | 2.69                                                                                                                                                                                                                                                                                         |        |
| Predicted pKa (Strongest Acidic) | 9.43                                                                                                                                                                                                                                                                                         |        |
| Predicted pKa (Strongest Basic)  | 10.26                                                                                                                                                                                                                                                                                        |        |

## Pharmacodynamics and Mechanism of Action

Vapreotide exerts its biological effects primarily through its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5. It also demonstrates antagonist activity at the neurokinin-1 receptor (NK1R).

## Somatostatin Receptor (SSTR) Agonism

Vapreotide's interaction with SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase. This, in turn, reduces intracellular cyclic AMP (cAMP) levels, a key second messenger. The decrease in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors, resulting in the inhibition of hormone secretion and cell proliferation.

Beyond the canonical cAMP pathway, vapreotide's binding to SSTRs can also modulate other critical signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, and can lead to the activation of protein phosphatases.



[Click to download full resolution via product page](#)

Vapreotide's primary signaling cascade via SSTR2.

## Neurokinin-1 Receptor (NK1R) Antagonism

Vapreotide also acts as an antagonist at the NK1R, blocking the signaling pathways initiated by its endogenous ligand, Substance P. This antagonism has been shown to attenuate Substance P-induced intracellular calcium increases and NF- $\kappa$ B activation in a dose-dependent manner.



[Click to download full resolution via product page](#)

Vapreotide's antagonistic action on the NK1R pathway.

## Receptor Binding Affinity

The binding affinity of vapreotide for the five human somatostatin receptor subtypes has been determined through competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Receptor Subtype | IC50 (nM) | Relative Affinity |
|------------------|-----------|-------------------|
| SSTR1            | 200       | Low               |
| SSTR2            | 0.17      | High              |
| SSTR3            | 0.1       | High              |
| SSTR4            | 620       | Low               |
| SSTR5            | 21        | Moderate          |

Data sourced from Saint-Laurent et al. (1995).

Vapreotide also exhibits antagonist activity at the neurokinin-1 receptor (NK1R) with an IC50 of 330 nM.

# Experimental Protocols

## RadioLigand Binding Assay

Objective: To determine the binding affinity (IC50) of varepreotide for human somatostatin receptor subtypes (SSTR1-5).

### Methodology:

- Cell Culture and Membrane Preparation:
  - Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with individual human SSTR subtypes.
  - Harvest cells and prepare cell membranes through homogenization and centrifugation.
  - Determine
- To cite this document: BenchChem. [Varepreotide: A Comprehensive Technical Guide to its Molecular Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611636#varepreotide-molecular-structure-and-properties>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)